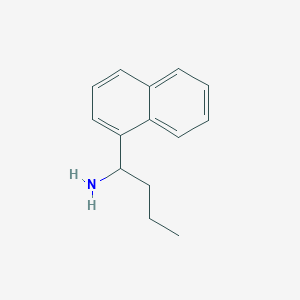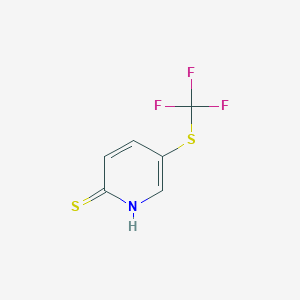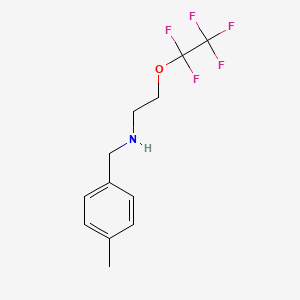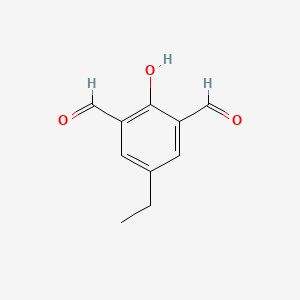
5-Ethyl-2-hydroxybenzene-1,3-dicarbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethyl-2-hydroxyisophthalaldehyde is an organic compound with the molecular formula C10H10O3 It is a derivative of isophthalaldehyde, characterized by the presence of an ethyl group and a hydroxyl group on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-2-hydroxyisophthalaldehyde typically involves the functionalization of isophthalaldehyde. One common method includes the following steps:
Starting Material: Isophthalaldehyde.
Ethylation: Introduction of the ethyl group at the 5-position of the benzene ring using ethylating agents such as ethyl bromide in the presence of a base like potassium carbonate.
Hydroxylation: Introduction of the hydroxyl group at the 2-position, which can be achieved through a hydroxylation reaction using reagents like hydrogen peroxide in the presence of a catalyst.
Industrial Production Methods
Industrial production of 5-Ethyl-2-hydroxyisophthalaldehyde may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-2-hydroxyisophthalaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: The aldehyde groups can be reduced to alcohols using reducing agents such as sodium borohydride.
Substitution: The hydroxyl group can participate in substitution reactions, where it can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Various halogenating agents for replacing the hydroxyl group.
Major Products Formed
Oxidation: 5-Ethyl-2-hydroxyisophthalic acid.
Reduction: 5-Ethyl-2-hydroxyisophthalyl alcohol.
Substitution: Depending on the substituent introduced, various derivatives can be formed.
Scientific Research Applications
5-Ethyl-2-hydroxyisophthalaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in the development of fluorescent probes due to its structural properties.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of polymers and advanced materials due to its functional groups that can undergo further chemical modifications.
Mechanism of Action
The mechanism of action of 5-Ethyl-2-hydroxyisophthalaldehyde depends on its application. In chemical reactions, the aldehyde and hydroxyl groups are the primary reactive sites. The compound can form hydrogen bonds and participate in nucleophilic addition reactions. In biological systems, it may interact with proteins and enzymes through its functional groups, potentially affecting their activity and function.
Comparison with Similar Compounds
Similar Compounds
5-Hydroxyisophthalaldehyde: Lacks the ethyl group but has similar reactivity due to the presence of hydroxyl and aldehyde groups.
2-Hydroxyisophthalaldehyde: Similar structure but without the ethyl group, affecting its physical and chemical properties.
5-Ethylisophthalaldehyde:
Uniqueness
5-Ethyl-2-hydroxyisophthalaldehyde is unique due to the combination of the ethyl and hydroxyl groups on the benzene ring
Properties
Molecular Formula |
C10H10O3 |
|---|---|
Molecular Weight |
178.18 g/mol |
IUPAC Name |
5-ethyl-2-hydroxybenzene-1,3-dicarbaldehyde |
InChI |
InChI=1S/C10H10O3/c1-2-7-3-8(5-11)10(13)9(4-7)6-12/h3-6,13H,2H2,1H3 |
InChI Key |
XIIDEQJBJLXAHY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C(=C1)C=O)O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-azabicyclo[2.1.1]hexane-3-carboxylate](/img/structure/B11759597.png)
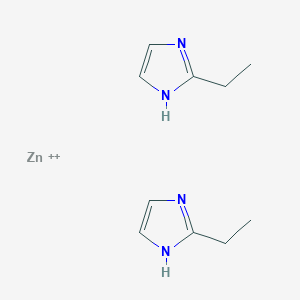
![[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl][3-(morpholin-4-yl)propyl]amine](/img/structure/B11759609.png)
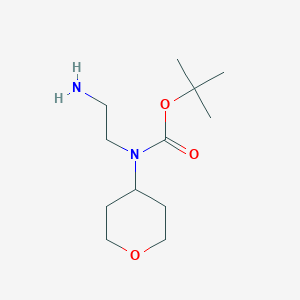
![6,7-Dihydro-5H-cyclopenta[c]pyridine-1,7-diamine dihydrochloride](/img/structure/B11759613.png)

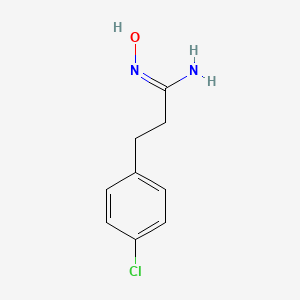
![methyl (4S)-4-{[(tert-butoxy)carbonyl]amino}-3-oxopentanoate](/img/structure/B11759634.png)

![[(4-Chloro-benzyl)-methyl-amino]-acetic acid](/img/structure/B11759640.png)
